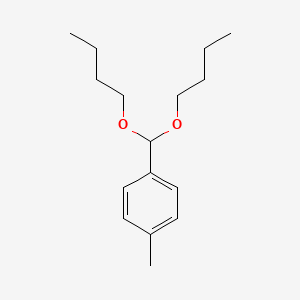

1-(Dibutoxymethyl)-4-methylbenzene

Description

1-(Dibutoxymethyl)-4-methylbenzene is an aromatic compound featuring a para-methylbenzene core substituted with a dibutoxymethyl group. The dibutoxymethyl group likely enhances hydrophobicity and thermal stability compared to shorter-chain analogs, which may influence its utility in polymer chemistry or industrial formulations.

Properties

CAS No. |

65768-10-7 |

|---|---|

Molecular Formula |

C16H26O2 |

Molecular Weight |

250.38 g/mol |

IUPAC Name |

1-(dibutoxymethyl)-4-methylbenzene |

InChI |

InChI=1S/C16H26O2/c1-4-6-12-17-16(18-13-7-5-2)15-10-8-14(3)9-11-15/h8-11,16H,4-7,12-13H2,1-3H3 |

InChI Key |

CEKYKXGTBUJFCT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(C1=CC=C(C=C1)C)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dibutoxymethyl)-4-methylbenzene typically involves the alkylation of 4-methylbenzyl alcohol with dibutyl ether in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Dibutoxymethyl)-4-methylbenzene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into various alcohols or hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products:

Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.

Reduction: Production of 4-methylbenzyl alcohol or 4-methylcyclohexane.

Substitution: Introduction of halogenated or nitro groups on the benzene ring.

Scientific Research Applications

1-(Dibutoxymethyl)-4-methylbenzene has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Dibutoxymethyl)-4-methylbenzene exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(Dimethoxymethyl)-4-methylbenzene ()

- Molecular Formula : C₁₀H₁₄O₂

- Average Mass : 166.22 g/mol

- Substituents : Two methoxy (-OCH₃) groups attached to the methylene bridge.

- Key Properties : Liquid at room temperature (inferred from naming conventions and molecular weight).

- Applications : Likely used as a protecting group in organic synthesis or as a precursor for aldehydes via acid-catalyzed hydrolysis.

- Comparison : The shorter methoxy groups reduce steric hindrance and hydrophobicity compared to dibutoxymethyl derivatives, making it more volatile and less suited for high-temperature applications .

1-(2-Bromoethoxy)-4-methylbenzene ()

- Molecular Formula : C₉H₁₁BrO

- Average Mass : 215.09 g/mol

- Substituents : A bromoethoxy (-OCH₂CH₂Br) group.

- Key Properties : Liquid with a boiling point of 107–108°C at 8 mmHg.

- Applications : Intermediate in nucleophilic substitution reactions (e.g., Suzuki couplings or alkylation).

- Comparison : The bromine atom introduces electrophilic reactivity absent in 1-(dibutoxymethyl)-4-methylbenzene, enabling cross-coupling chemistry. However, the shorter ethoxy chain limits thermal stability .

Functional Group Variations and Reactivity

1-(Azidomethyl)-4-methylbenzene ()

- Molecular Formula : C₈H₉N₃

- Average Mass : 147.18 g/mol

- Substituents : Azidomethyl (-CH₂N₃) group.

- Applications : Click chemistry (e.g., CuAAC reactions) for bioconjugation or polymer crosslinking.

- Comparison : The azide group offers orthogonal reactivity (e.g., cycloadditions) but poses safety risks, unlike the inert ether linkages in dibutoxymethyl derivatives .

p-Xylyl Bromide (1-(Bromomethyl)-4-methylbenzene) ()

- Molecular Formula : C₈H₉Br

- Average Mass : 185.06 g/mol

- Substituents : Bromomethyl (-CH₂Br) group.

- Key Properties : Crystalline solid (melting point ~37–38°C).

- Applications : Alkylating agent in pharmaceuticals or agrochemicals.

- Comparison : The bromomethyl group facilitates nucleophilic substitutions (e.g., SN2 reactions), whereas the dibutoxymethyl group is more resistant to hydrolysis and oxidation .

(Z)-1-(2-Fluoro-2-nitrovinyl)-4-methylbenzene ()

- Substituents : Fluoro-nitrovinyl group.

- Key Properties : Electrophilic alkene for Michael additions or cycloadditions.

- Applications : Building block for fluorinated pharmaceuticals.

- Comparison : The electron-withdrawing nitro and fluorine groups contrast with the electron-donating dibutoxymethyl substituent, directing reactivity toward electrophilic vs. nucleophilic pathways .

Research Implications and Gaps

- Thermal Stability : Longer alkoxy chains (e.g., butoxy vs. methoxy) likely improve thermal resistance, critical for polymer applications.

- Reactivity Trade-offs : Ether-linked substituents (dibutoxymethyl) offer inertness, whereas halides (bromo) or azides enable targeted reactivity.

- Synthetic Utility : The absence of direct data on this compound highlights a need for experimental studies on its synthesis, stability, and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.